Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester
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Overview
Description
Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid, dimethoxy groups, and a quinolyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester typically involves the esterification of 3,5-dimethoxybenzoic acid with 7-nitro-8-quinolyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinolyl ester moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-dimethoxy-, methyl ester: Similar structure but with a methyl ester group instead of a quinolyl ester.
Benzoic acid, 3,4-dimethoxy-: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester: Similar structure but with different substituents on the quinolyl ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
29007-62-3 |
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Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-13-8-12(9-14(10-13)25-2)18(21)26-17-15(20(22)23)6-5-11-4-3-7-19-16(11)17/h3-10H,1-2H3 |
InChI Key |
NLBFZBFNANIREN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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